(2-(Benzyloxy)pyrimidin-5-yl)boronic acid
Overview
Description
“(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” is a chemical compound with the empirical formula C11H11BN2O3 and a molecular weight of 230.03 . It is a solid substance . This compound is a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . The dipole moment of the molecule is calculated at 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” is a solid substance . The dipole moment of the molecule is calculated at 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p) .Scientific Research Applications
Specific Scientific Field
Summary of the Application
“(2-(Benzyloxy)pyrimidin-5-yl)boronic acid” has been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to characterize its ground state geometrical energy, dipole moment, polarizability, and hyperpolarizability .
Methods of Application or Experimental Procedures
The molecule’s potential energy surface was investigated as a function of dihedral angles. The highest occupied molecular orbital energies (EHOMO) and the lowest unoccupied molecular orbital energies (ELUMO) were calculated, along with other electronic properties . All computational studies were performed with the Gaussian 09W program .
Results or Outcomes
The dipole moment of the molecule was calculated at 1.20 Debye at DFT/B3LYP/6-311++G (d, p) and 1.58 Debye at HF/6-311++G (d, p). The structural parameters of the molecule were compared with experimental data in the literature .
DNA Labeling for Data Storage
Specific Scientific Field
Information Theory, Biochemistry
Summary of the Application
Enzymatic DNA labeling, which could potentially use “(2-(Benzyloxy)pyrimidin-5-yl)boronic acid”, is a powerful tool with applications in biochemistry, molecular biology, biotechnology, medical science, genomic research, and DNA-based data storage .
Methods of Application or Experimental Procedures
The approach involves a known DNA molecule as a template for labeling, employing patterns induced by a set of designed labels to represent information . One hypothetical implementation can use CRISPR-Cas9 and gRNA reagents for labeling .
Results or Outcomes
The study includes the development of an efficient encoder-decoder pair that is proven optimal in terms of maximum code size under specific conditions .
Safety And Hazards
properties
IUPAC Name |
(2-phenylmethoxypyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O3/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHDQODLSLRGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675159 | |
Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Benzyloxy)pyrimidin-5-yl)boronic acid | |
CAS RN |
1217500-86-1 | |
Record name | B-[2-(Phenylmethoxy)-5-pyrimidinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzyloxy)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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